2-(Morpholin-4-YL)ethane-1-sulfonyl chloride

Description

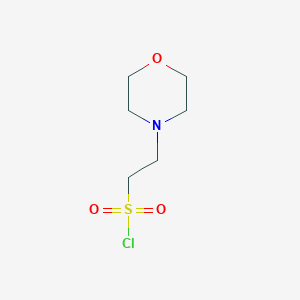

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride (CAS: 1316220-24-2) is a sulfonyl chloride derivative containing a morpholine ring. Its molecular formula is C₆H₁₃Cl₂NO₃S, with a molecular weight of 250.14 g/mol. The compound is typically stored under inert conditions at 2–8°C to maintain stability due to the reactive sulfonyl chloride (-SO₂Cl) group, which is prone to hydrolysis .

Properties

IUPAC Name |

2-morpholin-4-ylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUFMPJNYPOJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(Morpholin-4-yl)ethanesulfonic Acid

The intermediate sulfonic acid is prepared by reacting morpholine with 2-chloroethanesulfonic acid or its sodium salt under alkaline conditions. For example:

Reaction Conditions:

In industrial settings, this step is conducted in pressurized reactors (e.g., autoclaves) to accelerate the reaction and suppress volatile byproducts.

Step 2: Conversion to Sulfonyl Chloride

The sulfonate intermediate is chlorinated using reagents such as phosphorus pentachloride (PCl) or thionyl chloride (SOCl) :

Optimization of Chlorination

-

Solvent: Anhydrous dichloromethane or chloroform

-

Temperature: 0–5°C (to minimize decomposition)

Critical Considerations:

-

Moisture must be rigorously excluded to prevent hydrolysis of the sulfonyl chloride.

Alternative One-Pot Synthesis

A streamlined one-pot method involves reacting morpholine directly with chlorosulfonic acid (ClSOH) in the presence of a base:

Advantages:

Limitations:

-

Requires strict temperature control (<10°C) to prevent sulfonation at multiple sites.

-

Triethylamine (EtN) is essential to neutralize HCl byproducts.

Industrial-Scale Production

The patent US20060089509A1 details a scalable procedure using continuous distillation to remove water and drive the reaction to completion:

Procedure A (Adapted from US20060089509A1)

-

Reagents:

-

Morpholine (1.0 equiv)

-

Sodium 2-hydroxyethanesulfonate (1.1 equiv)

-

50% aqueous NaOH (1.5 equiv)

-

-

Conditions:

-

Workup:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Two-Step (PCl) | High purity, scalable | Multi-step purification | 70–85 |

| One-Pot (ClSOH) | Faster, fewer intermediates | Sensitive to moisture | 65–75 |

| Industrial (Patent) | Scalable, continuous operation | High energy input | 75–80 |

Recent Advances

Recent studies emphasize microreactor technology to enhance reaction control and reduce byproducts. For example, a 2024 protocol achieved 90% yield by using a segmented-flow microreactor for the chlorination step .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines (R-NH2), which react with the sulfonyl chloride group to form sulfonamides.

Hydrolysis: This reaction typically occurs in aqueous conditions, where water acts as the nucleophile.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Sulfonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride serves as a reagent for introducing sulfonyl groups into various organic molecules. This functionality is crucial for creating sulfonamide derivatives, which have numerous applications in pharmaceuticals and agrochemicals.

Biology

This compound is utilized in the synthesis of biologically active molecules, including potential pharmaceutical agents. Its electrophilic nature allows it to react with nucleophiles such as amino acids in proteins, leading to modifications that can alter biological activity .

Medicine

The compound has shown promise in drug development due to its antibacterial properties. Studies indicate that sulfonamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, this compound demonstrated comparable antibacterial efficacy to established antibiotics like ciprofloxacin .

Antibacterial Activity

A study evaluated the antibacterial potency of this compound against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 31 ± 0.12 | 7.81 |

| Reference Drug (Ciprofloxacin) | E. coli | 32 ± 0.12 | 7.81 |

This table illustrates that the compound's antibacterial activity is comparable to established antibiotics, indicating its potential for further investigation in antimicrobial therapy .

Biochemical Properties

The biochemical properties of this compound highlight its role in modifying proteins through covalent bonding:

| Property | Description |

|---|---|

| Reactivity | Highly electrophilic due to the sulfonyl chloride group |

| Interaction | Can modify enzymes and proteins, influencing cellular functions |

| Hydrolysis Product | Forms sulfonic acid upon hydrolysis, which can participate in further reactions |

These properties underscore its utility in biochemical research and drug design .

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride, differing in substituents or aromaticity. Key distinctions in physicochemical properties and applications are highlighted:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Morpholine vs. Lipophilicity is likely higher in the dimethyl variant, influencing solubility and membrane permeability in biological systems .

Aromatic vs. Aliphatic Substituents :

- The 4-fluorophenyl group in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride adds aromatic character, enabling interactions with hydrophobic pockets in enzymes or receptors. This contrasts with the purely aliphatic morpholine ring in the target compound .

Reactivity of Sulfonyl Chlorides :

- All three compounds are reactive sulfonylating agents, but steric and electronic differences alter their utility. For example, the fluorophenyl derivative may be preferred in aryl sulfonamide synthesis, while the dimethylmorpholine variant could serve in sterically demanding reactions .

Research Findings and Pharmacological Relevance

- Morpholinyl Substituents in Drug Design: While the morpholine ring is common in medicinal chemistry (e.g., as a solubilizing group), its placement and substitution pattern critically affect activity. For instance, 2-(morpholin-4-yl)ethyl substituents in quinoline derivatives (e.g., compound 16) exhibited 14-fold lower affinity for cannabinoid receptors compared to n-pentyl analogs, highlighting the sensitivity of receptor-ligand interactions to substituent geometry . In contrast, morpholine-containing compounds like 2-(morpholin-4-yl)-1,7-naphthyridines have shown promise as kinase inhibitors for hyperproliferative diseases, emphasizing the scaffold’s versatility in targeting diverse biological pathways .

Synthetic Utility :

- Sulfonyl chlorides like the target compound are pivotal in synthesizing sulfonamides, sulfonic esters, and other derivatives. The dimethylmorpholine variant’s stability under ambient conditions (compared to the parent compound’s cold storage requirements) may enhance its practicality in industrial workflows .

Biological Activity

2-(Morpholin-4-YL)ethane-1-sulfonyl chloride is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its sulfonyl chloride functional group, this compound serves as a reactive electrophile, enabling various nucleophilic substitutions that are crucial for synthesizing biologically active derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : 213.68 g/mol

- CAS Number : 4432-31-9

The presence of the morpholine ring enhances its reactivity and interaction with biological targets, making it a valuable compound in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial applications. Its sulfonyl chloride group is known for facilitating the formation of sulfonamide derivatives, which have been extensively studied for their antibacterial properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds related to or derived from this compound. Notably:

- Minimum Inhibitory Concentration (MIC) values were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives showed MIC values ranging from 20 to 70 µM against these bacteria, indicating moderate antibacterial activity when compared to standard antibiotics like ceftriaxone .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | Pyridine ring instead of ethane | Enhanced activity due to heterocyclic nature |

| 4-Morpholinoethylsulfonamide | Sulfonamide instead of sulfonyl chloride | Increased solubility and potential pharmacological applications |

| Morpholine-based sulfonamides | Varying substituents on morpholine | Diverse biological activities depending on substituents |

This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies

- Antibacterial Evaluation : A study investigated the antibacterial properties of various sulfonamide derivatives synthesized from sulfonyl chlorides, including those derived from morpholine. The results demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains of S. aureus, with some showing lower MIC values than established antibiotics .

- Molecular Docking Studies : Research employing molecular docking techniques has shown that derivatives of this compound effectively bind to the active sites of bacterial enzymes such as DNA gyrase. This binding correlates with observed antimicrobial activity, suggesting a mechanism of action that warrants further investigation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine with thionyl chloride under controlled conditions. This method allows for high yields and purity, making it suitable for further derivatization:

- Reagents : Morpholine, thionyl chloride.

- Conditions : Reaction conducted in N,N-dimethylformamide at elevated temperatures (75°C).

- Outcome : Formation of sulfonyl chloride with subsequent potential for nucleophilic attack by various amines or alcohols.

Q & A

Q. What are the optimal synthetic routes for 2-(Morpholin-4-YL)ethane-1-sulfonyl chloride, and how can purity be validated?

The synthesis typically involves sulfonation of morpholine derivatives followed by chlorination. A common approach is the reaction of morpholine with ethylene sulfonic acid derivatives under controlled anhydrous conditions, followed by treatment with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group. Purity validation requires a combination of techniques:

Q. How can the hydrolytic stability of this sulfonyl chloride be assessed under experimental conditions?

Hydrolytic stability is critical for handling and storage. Methodological steps include:

Q. What spectroscopic techniques are most effective for characterizing this compound’s reactivity?

- FT-IR to identify sulfonyl chloride peaks (S=O stretching at ~1360–1180 cm⁻¹).

- Raman spectroscopy to distinguish sulfonyl chloride vibrations from morpholine ring modes.

- Mass spectrometry (ESI-TOF) to confirm molecular weight and detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the electrophilic reactivity of this sulfonyl chloride in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity indices to quantify reactivity toward amines or alcohols.

- Transition-state geometries for sulfonamide bond formation.

- Solvent effects (e.g., dielectric constant of DMF vs. THF) on reaction kinetics .

Validation involves comparing computed activation energies with experimental kinetic data.

Q. What strategies resolve contradictions between crystallographic data and predicted molecular conformations?

Discrepancies may arise from crystal packing forces versus gas-phase calculations. Approaches include:

Q. How can this compound be utilized in synthesizing sulfonamide-based covalent inhibitors?

Methodology for targeted drug discovery:

- Site-specific labeling : React with cysteine residues under mild pH (7.4) and low temperature (4°C).

- Kinetic trapping : Use stopped-flow UV spectroscopy to monitor sulfonylation rates.

- Crystallographic validation : Co-crystallize with target proteins (e.g., kinases) and solve structures using SHELX programs .

Q. What are the challenges in scaling up reactions involving this sulfonyl chloride, and how can they be mitigated?

Key challenges include exothermicity during chlorination and byproduct formation. Solutions:

- Flow chemistry : Continuous SOCl₂ addition to control heat dissipation.

- In-line FTIR monitoring : Real-time tracking of reaction progress.

- Byproduct recycling : Chromatographic separation of sulfonamides for reuse .

Methodological Notes

- Crystallography : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Data analysis : Apply statistical tools (e.g., R-factor convergence in SHELXL) to resolve refinement ambiguities .

- Safety protocols : Follow OSHA HCS guidelines for handling corrosive sulfonyl chlorides, including PPE and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.